In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene
In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on 1,3,5-Trimethoxy-2-nitrobenzene, a key chemical intermediate. While direct applications in drug development are not prominent, its primary role is as a precursor to 2,4,6-trimethoxyaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document outlines its chemical identity, physical properties, synthesis protocols, and its pivotal role in synthetic chemistry.
Chemical Identity and Properties
The physical and chemical properties of 1,3,5-Trimethoxy-2-nitrobenzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₅ | PubChem[2] |
| Molecular Weight | 213.19 g/mol | PubChem[2] |
| Exact Mass | 213.06372245 Da | PubChem[2] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene
The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene is typically achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. However, the high activation of the benzene ring by the three methoxy groups makes the reaction prone to the formation of by-products and more highly nitrated species, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Obtaining the mono-nitro derivative in high yield can be challenging.
Experimental Protocol: Nitration of 1,3,5-Trimethoxybenzene
This protocol is adapted from studies on the nitration of 1,3,5-trimethoxybenzene. Precise control of reaction conditions is crucial to favor the formation of the mono-nitro product.
Materials:
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1,3,5-Trimethoxybenzene
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Concentrated Sulfuric Acid (98%)
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Sodium Nitrate
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Crushed Ice
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Water
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Reaction vessel (round-bottom flask)
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Magnetic stirrer and stir bar
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Cooling bath (ice-salt)
Procedure: [3]
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In a reaction vessel, cool concentrated sulfuric acid to 0-5 °C using a cooling bath.
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Slowly add 1,3,5-trimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
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Gradually add solid sodium nitrate in small portions to the mixture. Monitor the temperature closely to prevent a rapid increase.
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After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice. This will precipitate the crude product.
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Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.
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Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.
Application as a Chemical Intermediate
The primary utility of 1,3,5-Trimethoxy-2-nitrobenzene in the context of drug development and complex molecule synthesis is its role as an intermediate for the production of 2,4,6-trimethoxyaniline. The nitro group can be readily reduced to an amino group, which is a versatile functional handle for a wide range of subsequent chemical transformations.
Experimental Protocol: Reduction to 2,4,6-Trimethoxyaniline
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Materials:
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1,3,5-Trimethoxy-2-nitrobenzene
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Ethanol or Acetic Acid (as solvent)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
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Ether or Ethyl Acetate (for extraction)
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Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
General Procedure:
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Dissolve 1,3,5-Trimethoxy-2-nitrobenzene in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
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Heat the reaction mixture under reflux for a period sufficient to ensure complete reduction of the nitro group (monitor by TLC).
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After cooling, neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
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Extract the aqueous mixture with an organic solvent like ether or ethyl acetate multiple times.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline, which can be further purified by distillation or chromatography.
Synthetic Utility and Workflows
2,4,6-trimethoxyaniline is a valuable precursor for synthesizing a variety of more complex molecules, including those with potential biological activity.[1] The amino group allows for the formation of amides, imines, and diazonium salts, which can then be used in a multitude of coupling reactions to build intricate molecular frameworks.
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving 1,3,5-Trimethoxy-2-nitrobenzene.
Caption: Synthesis of 2,4,6-Trimethoxyaniline from 1,3,5-Trimethoxybenzene.
Caption: General workflow for synthesizing bioactive molecules from 2,4,6-Trimethoxyaniline.
